

In-Depth Technical Guide: RG-12915

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Compound of Interest

Compound Name: RG-12915

Cat. No.: B1680578

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Core Compound Information

RG-12915 is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT₃) receptor. Its primary therapeutic potential lies in the management of nausea and vomiting, particularly that induced by chemotherapy.

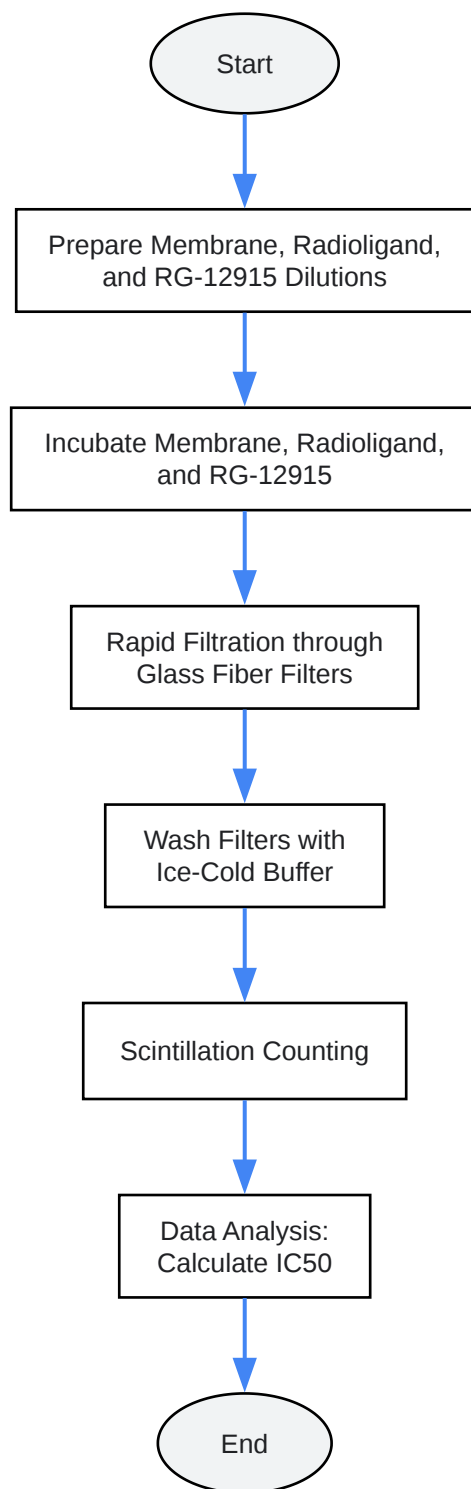
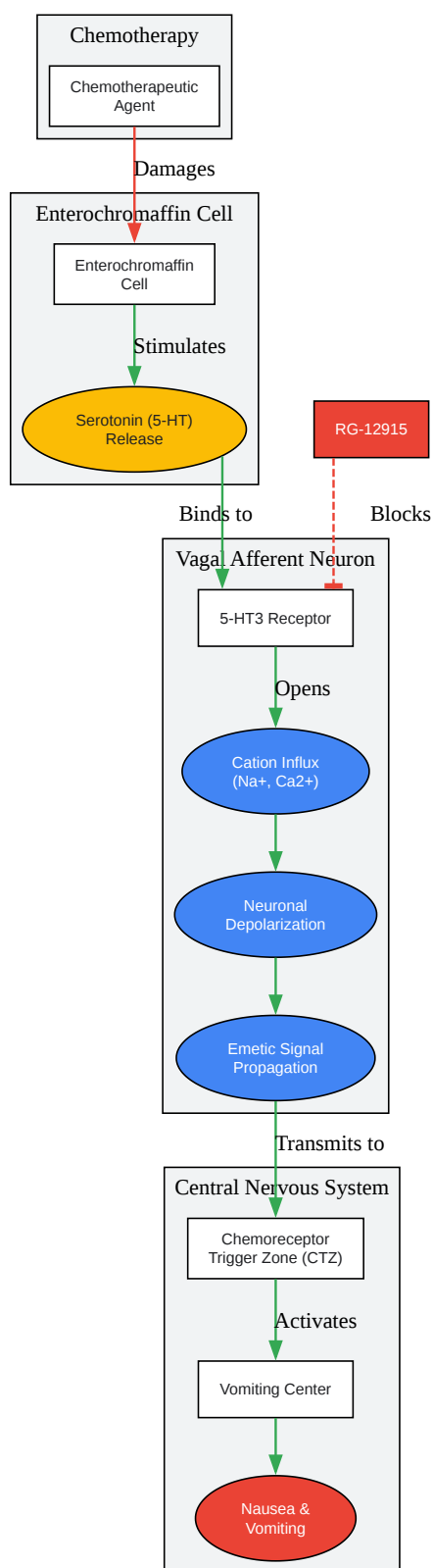
Identifier	Value	Source
CAS Number	125363-06-6	[1] [2] [3] [4]
Molecular Formula	C ₂₀ H ₂₅ ClN ₂ O ₂	[2]
Molecular Weight	360.88 g/mol	[1]
Synonyms	RG 12915, LFA17404	[2]

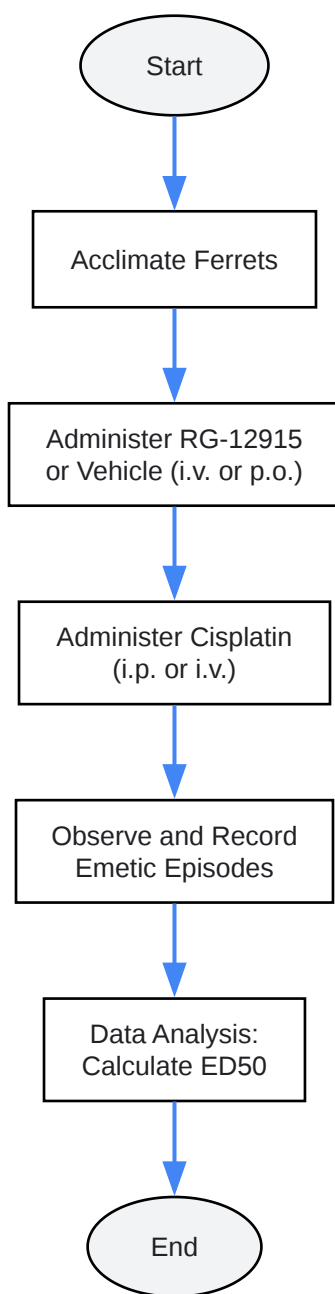
Mechanism of Action & Signaling Pathway

RG-12915 exerts its antiemetic effects by selectively blocking the 5-HT₃ receptor, a ligand-gated ion channel.[\[1\]](#) The binding of serotonin (5-HT) to this receptor, particularly on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain, initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex.[\[5\]](#)[\[6\]](#)

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates the 5-HT₃ receptors on vagal afferents, triggering the vomiting reflex.[5] By competitively inhibiting the binding of serotonin to the 5-HT₃ receptor, **RG-12915** effectively blocks this signaling pathway. The 5-HT₃ receptor is a non-selective cation channel; its activation leads to a rapid influx of Na⁺ and Ca²⁺ ions, causing depolarization of the neuron and propagation of the emetic signal. **RG-12915** prevents this ion influx.

The downstream signaling cascade following 5-HT₃ receptor activation involves an increase in intracellular calcium, which can then activate calcium-dependent signaling pathways, including calmodulin kinase II (CaMKII) and extracellular signal-regulated kinase (ERK). By blocking the initial ion influx, **RG-12915** prevents the activation of these subsequent pathways.





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